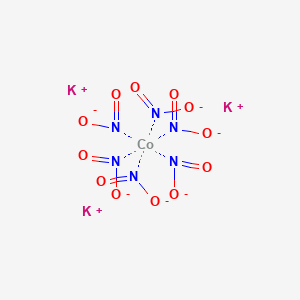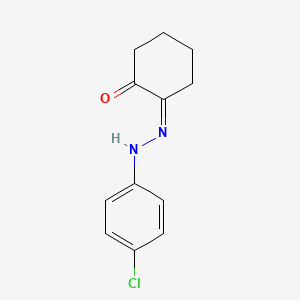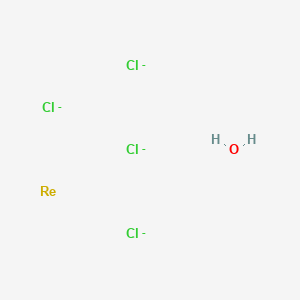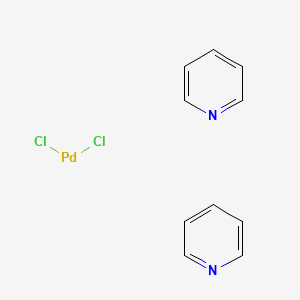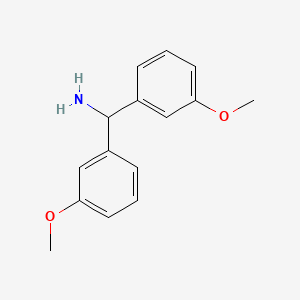
Bis(3-methoxyphenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Bis(3-methoxyphenyl)methanamine” is a chemical compound with the molecular weight of 243.31 .
Molecular Structure Analysis
The IUPAC name for “Bis(3-methoxyphenyl)methanamine” is1S/C15H17NO2/c1-17-13-7-3-5-11 (9-13)15 (16)12-6-4-8-14 (10-12)18-2/h3-10,15H,16H2,1-2H3 . This indicates that the compound has 15 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.
Applications De Recherche Scientifique
Synthesis of Complex Organic Compounds
Bis(3-methoxyphenyl)methanamine: serves as a precursor in the synthesis of complex organic compounds. Its structure allows for the introduction of methoxyphenyl groups into larger molecules, which can be crucial for the development of pharmaceuticals and advanced materials .
Biological Activity Studies
This compound has been utilized in the study of biological activities. It’s structurally similar to compounds that exhibit antimicrobial, antifungal, and anti-inflammatory properties. Research in this area could lead to the development of new drugs with improved efficacy and reduced side effects .
Coordination Chemistry
In coordination chemistry, Bis(3-methoxyphenyl)methanamine can act as a ligand to form complexes with various metals. These complexes are studied for their potential as anti-viral, anti-fungal, anti-microbial, and anti-tumor agents .
Safety And Hazards
“Bis(3-methoxyphenyl)methanamine” is classified as dangerous with hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .
Propriétés
IUPAC Name |
bis(3-methoxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10,15H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVIVWGJFJLQLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734023 |
Source


|
| Record name | 1,1-Bis(3-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-methoxyphenyl)methanamine | |
CAS RN |
14692-29-6 |
Source


|
| Record name | 1,1-Bis(3-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

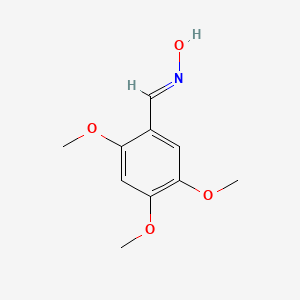
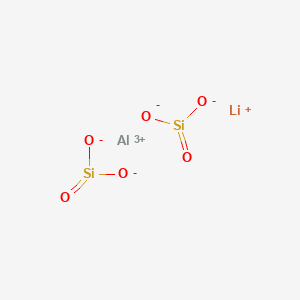
![4,6-O-Benzylidene-2-{[(benzyloxy)carbonyl]amino}-2-deoxyhexose](/img/structure/B1143532.png)

